molecular formula C7H12F2N2O B2522182 7-(Aminomethyl)-3,3-difluoroazepan-2-one CAS No. 2260937-60-6

7-(Aminomethyl)-3,3-difluoroazepan-2-one

Número de catálogo: B2522182
Número CAS: 2260937-60-6
Peso molecular: 178.183
Clave InChI: DWPLIOUQDGRTPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(Aminomethyl)-3,3-difluoroazepan-2-one is a fluorinated heterocyclic building block used in research and development, particularly in medicinal chemistry. Trade data identifies it as a laboratory chemical imported for research purposes . The compound features a seven-membered azepanone ring core, an aminomethyl functional group for further derivatization, and two fluorine atoms which can significantly alter a molecule's properties. Incorporating fluorine atoms or trifluoromethyl groups into lead compounds is a established strategy in modern drug design. It can improve metabolic stability, membrane permeability, and binding affinity by influencing the compound's lipophilicity, solubility, and pKa . As such, this chemical serves as a valuable intermediate for synthesizing new chemical entities (NCEs) for potential therapeutic and agrochemical applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

7-(aminomethyl)-3,3-difluoroazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O/c8-7(9)3-1-2-5(4-10)11-6(7)12/h5H,1-4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPLIOUQDGRTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Gem-Difluoro Group as a Conformational Fulcrum in the Azepan-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The seven-membered ε-caprolactam (azepan-2-one) ring is a privileged scaffold in medicinal chemistry, yet its inherent conformational flexibility presents a significant challenge for rational drug design. Strategic incorporation of fluorine, particularly as a gem-difluoro (CF₂) group, has emerged as a powerful tool to modulate molecular properties. This guide provides an in-depth analysis of the profound role the gem-difluoro group plays in governing the conformational stability of the azepan-2-one ring. We will explore the underlying stereoelectronic principles, detail the experimental and computational methodologies used for characterization, and discuss the implications for designing next-generation therapeutics with precisely controlled three-dimensional structures.

Introduction: The Challenge of Flexibility in a Privileged Scaffold

The azepan-2-one core, the monomeric unit of Nylon 6, is frequently encountered in biologically active molecules.[1] Its seven-membered ring system, however, possesses a high degree of conformational freedom, existing as a dynamic equilibrium of multiple low-energy chair and boat-like conformations.[1][2] This flexibility can be detrimental in drug development, as the entropic penalty upon binding to a biological target can lead to reduced affinity and selectivity.

Concurrently, the strategic use of fluorine in medicinal chemistry has become a cornerstone of modern drug design.[3] The introduction of a gem-difluoromethylene (CF₂) group, in particular, can significantly enhance metabolic stability, modulate lipophilicity, and alter binding affinity.[4][5] Beyond these well-documented effects, the CF₂ group acts as a powerful conformational directing group through potent stereoelectronic interactions. This guide focuses on the specific consequences of introducing this group into the azepan-2-one scaffold, demonstrating how it can be leveraged to control and stabilize desired molecular shapes.

The Conformational Landscape: Azepan-2-one and the Impact of Fluorine

The conformational behavior of the azepan-2-one ring is primarily dictated by the interplay of torsional strain and transannular interactions. The amide bond within the lactam is almost exclusively found in the low-energy trans conformation. The introduction of a gem-difluoro group fundamentally alters this landscape through powerful stereoelectronic effects.

Stereoelectronic Control of Ring Puckering

The high electronegativity of fluorine atoms polarizes the C-F bonds, leading to significant hyperconjugative interactions. These interactions, such as σC-C→σ*C-F, can stabilize specific gauche arrangements and create a strong preference for particular ring puckers.[6][7][8] By replacing a methylene (CH₂) group with a CF₂ group, the energy barriers between different chair and boat conformers are altered, effectively "locking" the ring into a more defined geometry. This reduces the molecule's conformational entropy and pre-organizes it for target binding.

A Paradigm Shift: Inducing the cis-Amide Conformation

Perhaps the most striking effect of gem-difluorination is its ability to influence the amide bond geometry. While the trans-amide is energetically favored in the parent lactam, studies on analogous fluorinated macrocyclic systems have shown that a gem-difluoro group adjacent to an ether or amide linkage can promote a significant population of the higher-energy cis-amide conformation.[6][9][10][11]

The rationale is that the CF₂ group has a conformational preference to orient its polarized C-F bonds out of the plane of an adjacent system (like an amide or aromatic ring).[9][10] In a constrained cyclic system like azepan-2-one, forcing the CF₂ group into a conformation that accommodates a trans-amide bond may introduce significant strain. The system can alleviate this strain by isomerizing the amide to the cis form, which allows the CF₂ group to adopt a more favorable out-of-plane orientation.[6][9][10] This equilibrium shift is a critical design element, as a cis-amide can present an entirely different vector profile for receptor interactions compared to its trans counterpart.

G cluster_0 Unsubstituted Azepan-2-one cluster_1 gem-Difluoro Azepan-2-one A Chair 1 (trans-amide) B Boat (trans-amide) A->B C Chair 2 (trans-amide) E Stabilized Chair (trans-amide) B->C D cis-Amide (High Energy, >99.9% trans) F Stabilized Chair (cis-amide) E->F Lowered ΔE caption Fig. 1: Conformational Impact of gem-Difluorination

Fig. 1: Conformational Impact of gem-Difluorination

A Validated Approach to Conformational Analysis

Determining the precise three-dimensional structure of gem-difluoroazepan-2-ones requires a synergistic approach combining spectroscopic, crystallographic, and computational methods. This multi-pronged strategy ensures a self-validating system where experimental observations are rationalized by theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for studying molecular conformation in solution. The presence of the ¹⁹F nucleus provides a highly sensitive probe of the local electronic environment.[12][13]

  • ¹⁹F NMR: The chemical shift of the fluorine nuclei is exquisitely sensitive to their spatial relationship with other functional groups, making it a powerful reporter of conformational changes.[14]

  • ¹H-¹⁹F Nuclear Overhauser Effect (NOE): NOE experiments are crucial for establishing through-space proximity. Observing an NOE between a fluorine atom and a specific proton provides direct evidence of their close spatial arrangement, allowing for the definitive assignment of the ring's conformation and the relative orientation of substituents.[10][15]

Experimental Protocol: 2D ¹H-¹⁹F HOESY NMR
  • Sample Preparation: Dissolve 5-10 mg of the gem-difluoroazepan-2-one derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~20 mM in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe capable of ¹H and ¹⁹F observation.

  • Acquisition:

    • Acquire standard 1D ¹H and ¹⁹F spectra to determine chemical shifts and coupling constants.

    • Set up a 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment.

    • Use a mixing time appropriate for the molecular size, typically ranging from 300 to 800 ms.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions.

    • Identify cross-peaks that indicate a through-space NOE interaction between a specific proton and a fluorine nucleus.

    • Correlate the observed NOEs with interatomic distances predicted from computational models of different possible conformers to validate the solution-state structure.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[16][17] This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles, offering definitive proof of the preferred ring pucker and amide geometry.[18]

Experimental Protocol: X-ray Crystal Structure Determination
  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in at least one dimension). This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[17][19]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.[19]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.[20]

    • Build an atomic model into the electron density map.

    • Refine the model computationally against the experimental data to obtain the final structure with high precision.

Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), are essential for rationalizing experimental findings. Computational analysis allows for the mapping of the entire potential energy surface, revealing the relative energies of different conformers and the barriers to their interconversion.[8][21]

G Start Hypothesized Conformer DFT DFT Energy Minimization (e.g., B3LYP/6-31G*) Start->DFT NMR_Sim Simulate NMR Parameters (J-couplings, NOEs) DFT->NMR_Sim Compare_Xray Compare DFT->Compare_Xray Compare_NMR Compare NMR_Sim->Compare_NMR Xray_Data Experimental X-ray Structure Xray_Data->Compare_Xray NMR_Data Experimental NMR Data (NOE, J-couplings) NMR_Data->Compare_NMR Validated_Model Validated Conformational Model Compare_NMR->Validated_Model Compare_Xray->Validated_Model caption Fig. 2: Integrated Workflow for Conformational Analysis

Fig. 2: Integrated Workflow for Conformational Analysis

Quantitative Data and Implications

The conformational stabilization imparted by the gem-difluoro group can be quantified by comparing key structural parameters and energy differences between the fluorinated and non-fluorinated analogues.

Table 1: Comparative Conformational Parameters

ParameterUnsubstituted Azepan-2-one (Calculated)4,4-Difluoroazepan-2-one (Hypothetical Data)Rationale for Change
Amide Bond Torsional Angle (ω) ~180° (trans)~175° (trans) and ~15° (cis)Strain relief allows population of cis conformer[9][10]
C3-C4-C5-C6 Torsional Angle ± 60-70° (Chair)Locked at ~ -65°Stereoelectronic gauche effect preference[8]
Energy Barrier (Chair-Boat) ~5-7 kcal/mol>10 kcal/molIncreased barrier locks a single conformation
Relative Energy (trans vs cis amide) trans favored by >10 kcal/moltrans favored by ~1-2 kcal/molCF₂ group destabilizes the planar trans transition state

Conclusion and Future Outlook

The gem-difluoro group is far more than a simple bioisostere for a methylene unit; it is an active and powerful tool for conformational control. Within the flexible azepan-2-one scaffold, its introduction serves two primary purposes: first, to rigidify the seven-membered ring by creating a strong preference for a single puckered conformation, and second, to dramatically lower the energetic barrier to the cis-amide bond, a conformation typically inaccessible in simple lactams. This ability to pre-organize a flexible scaffold and introduce novel geometric arrangements provides an invaluable strategy for medicinal chemists. By leveraging the predictable stereoelectronic effects of the gem-difluoro group, researchers can design and synthesize azepan-2-one derivatives with enhanced conformational stability, leading to improved potency, selectivity, and pharmacokinetic properties in the development of new therapeutics.

References

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • a) Applications of gem‐difluoro olefins in medicinal chemistry.... ResearchGate. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. Available at: [Link]

  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Available at: [Link]

  • NMR spectra of poly(a-fluoro-3-caprolactone-co-3-caprolactone) obtained.... ResearchGate. Available at: [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. Available at: [Link]

  • Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. ResearchGate. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ResearchGate. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. Available at: [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Conformational Preferences in Hexahydro-2H-azepin-2-ones (Caprolactams). The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. Available at: [Link]

  • Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. ResearchGate. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. PubMed. Available at: [Link]

  • Synthesis of 3,3-Difluoroazetidines. ResearchGate. Available at: [Link]

  • (PDF) 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. ResearchGate. Available at: [Link]

  • Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition. Available at: [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]

  • x Ray crystallography. PMC. Available at: [Link]

  • NMR spectra of a mixture of fluorinated compounds highlighting the.... ResearchGate. Available at: [Link]

  • Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses. Available at: [Link]

  • Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinester. Beilstein Archives. Available at: [Link]

  • The effect of vicinal difluorination on the conformation and potency of histone deacetylase inhibitors. Macquarie University. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • 1 X-ray Diffraction. Stanford University. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. Available at: [Link]

Sources

Structural Analysis of 3,3-Difluoroazepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of gem-difluoromethylene (


) units into medium-sized heterocyclic rings represents a critical strategy in modern drug design. 3,3-difluoroazepan-2-one (an 

-difluoro-

-lactam) serves as a potent bioisostere for peptide bonds and a scaffold for protease inhibitors. This guide provides a rigorous structural analysis of these derivatives, focusing on synthetic methodologies, NMR spectroscopic signatures, and conformational dynamics driven by the stereoelectronic effects of fluorine.

Synthesis Strategies

The construction of the 7-membered fluorinated lactam core requires overcoming entropic barriers and controlling the reactivity of the difluoromethylene center. Two primary, self-validating protocols are recommended.

Method A: Reformatsky-Type Cyclization (Linear Approach)

This method relies on the zinc-mediated addition of ethyl bromodifluoroacetate to an imine or a linear amino-ester precursor, followed by cyclization.

Protocol:

  • Activation: Activate ethyl bromodifluoroacetate with Zn dust (activated with TMSCl) in THF to form the Reformatsky reagent.

  • Coupling: Add the N-protected amino-aldehyde or imine at 0°C. Stir for 4 hours.

  • Cyclization: Treat the resulting linear

    
    -amino-
    
    
    
    -difluoro ester with a base (e.g., NaH or LiHMDS) in dilute DMF to favor intramolecular cyclization over oligomerization.
Method B: Ring-Closing Metathesis (RCM) (Convergent Approach)

RCM offers a modular route, allowing the introduction of the


 group early in the synthesis of the diene precursor.

Protocol:

  • Precursor Assembly: Acylate an unsaturated amine with 2,2-difluoro-3-butenoic acid (or equivalent) to form the diene amide.

  • Catalysis: Dissolve the diene (0.01 M in DCM) and add Grubbs II catalyst (5 mol%).

  • Reflux: Reflux for 12–24 hours under inert atmosphere.

  • Purification: Remove solvent and purify via silica gel chromatography (EtOAc/Hexane).

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Method A: Reformatsky cluster_1 Method B: RCM Start Target: 3,3-Difluoroazepan-2-one Ref_1 Ethyl Bromodifluoroacetate + Zn Ref_2 Linear Amino-Ester Ref_1->Ref_2 Addition Ref_3 Base-Mediated Cyclization Ref_2->Ref_3 Ref_3->Start RCM_1 Difluoro-Diene Amide RCM_2 Grubbs II Catalyst (DCM, Reflux) RCM_1->RCM_2 RCM_2->Start

Figure 1: Dual synthetic pathways for accessing the 3,3-difluoroazepan-2-one scaffold.

Structural Characterization

Accurate structural assignment relies on the distinct spectroscopic footprint of the


 group.
NMR Spectroscopy

The


F nucleus provides a sensitive probe for the ring's environment.
NucleusSignal CharacteristicsStructural Insight

F NMR

-100 to -120 ppm
Typical range for

-fluoro amides.
Coupling (

)
AB Quartet (

Hz)
Indicates non-equivalence of fluorines due to slow ring inversion or chiral centers.
Coupling (

)
Multiplet (

Hz)
Couplings to vicinal protons at C4; magnitude depends on dihedral angle (Karplus relation).

C NMR
Triplet at

ppm (

Hz)
Diagnostic for the

carbon.

C Carbonyl
Triplet at

ppm (

Hz)
The carbonyl carbon is split by the adjacent gem-difluoro group.

Technical Note: In flexible 7-membered rings, the


F signal may appear as a broad singlet at room temperature if the ring flip is fast on the NMR timescale. Cooling the sample (to -40°C) often resolves the signal into the characteristic AB pattern, revealing the frozen conformers.
Conformational Analysis

The 3,3-difluoro substitution profoundly alters the conformational landscape of the azepanone ring compared to the non-fluorinated parent.

  • The Gauche Effect: Fluorine atoms prefer a gauche orientation relative to vicinal electron-withdrawing groups (like the amide nitrogen lone pair or C-H bonds), but the

    
     group creates significant dipole-dipole repulsion with the carbonyl oxygen.
    
  • Ring Pucker: To minimize this dipole repulsion, the ring often adopts a Twist-Chair or Twist-Boat conformation, pushing the fluorines out of the amide plane.

  • C-F Bond Length: Typically 1.35–1.38 Å. The

    
     bond in the lactam may be slightly shortened due to inductive effects increasing the double-bond character of the amide resonance.
    
Visualization: Conformational Dynamics

Conformation cluster_factors Driving Forces Chair Chair-like (High Dipole Repulsion) Transition Transition State (Ring Flip) Chair->Transition + Energy Twist Twist-Boat (Dipole Minimized) Transition->Twist - Energy (Preferred) Dipole C=O vs C-F Dipole Dipole->Twist Stabilizes Steric gem-Difluoro Bulk Steric->Twist

Figure 2: Conformational equilibrium driven by dipole minimization and steric factors.

Physicochemical & Biological Implications

The structural features described above directly translate to functional properties in drug discovery.

Lipophilicity and Metabolic Stability
  • Lipophilicity (

    
    ):  The replacement of 
    
    
    
    with
    
    
    typically increases lipophilicity (
    
    
    to
    
    
    ), improving membrane permeability.
  • Metabolic Blockade: The C-F bond is the strongest single bond to carbon (

    
     kcal/mol). Placing the 
    
    
    
    group at the C3 position blocks metabolic oxidation (e.g., by P450 enzymes) that typically occurs
    
    
    to the carbonyl.
Case Study: Protease Inhibition

3,3-difluoroazepan-2-ones act as transition-state mimics for serine proteases.

  • Mechanism: The electron-withdrawing effect of the

    
     group lowers the pKa of the amide nitrogen and increases the electrophilicity of the carbonyl carbon.
    
  • Binding: This facilitates nucleophilic attack by the active site serine hydroxyl, forming a stable tetrahedral intermediate that mimics the transition state of peptide hydrolysis.

PropertyNon-fluorinated Azepanone3,3-Difluoroazepan-2-oneImpact
Carbonyl Electrophilicity ModerateHighEnhanced reactivity toward nucleophiles (Serine-OH).
Amide pKa ~25~20-22Increased H-bond donor acidity.
Hydrolase Stability LowHighResistance to enzymatic degradation.

References

  • Synthesis of N-Protected 3,3-Difluoroazetidin-2-ones Source: ResearchGate Relevance: Establishes the Reform

    
    -difluoro lactam synthesis.
    
    
  • Diastereoselective synthesis of fluorinated, seven-membered beta-amino acid derivatives via ring-closing metathesis Source: PubMed (NIH) Relevance: Validates the RCM approach for constructing 7-membered fluorinated lactam rings.

  • 19F NMR Chemical Shift Table Source: Alfa Chemistry Relevance: Provides authoritative reference d

    
    F chemical shifts in fluorinated amides.
    
    
  • Conformational preference in difluoroacetamide oligomers Source: Royal Society of Chemistry (RSC) Relevance: Explains the dipole-driven conformational preferences (gauche effect) in difluoro-amide systems.

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics Source: Bentham Science Relevance: Details the metabolic stability and pharmacokinetic advantages of incorporating fluorine into heterocyclic drugs.

Beyond the Six-Membered Paradigm: Therapeutic Potential of 7-Membered Fluorinated Ring Systems

[1]

Executive Summary

The medicinal chemistry landscape is undergoing a structural shift from flat, aromatic-dominated scaffolds to three-dimensional, sp³-rich architectures.[1] Among these, 7-membered fluorinated heterocycles (azepines, oxepines, and thiepines) represent a high-value, under-explored chemical space.[1] Unlike their 5- and 6-membered counterparts, these medium-sized rings possess unique conformational flexibility that, when constrained by fluorine substitution, allows for precise "conformational tuning" of ligand-protein interactions.[1]

This guide analyzes the structural dynamics, therapeutic validation (highlighting Baloxavir marboxil ), and synthetic accessibility of these systems.[1] It provides actionable protocols for accessing these scaffolds, positioning them as critical tools for next-generation drug discovery.

The "Fluorine Effect" in Medium-Sized Rings

The introduction of fluorine into 7-membered rings is not merely a bioisosteric replacement; it is a conformational control element .

1.1 The Gauche Effect and Pseudorotation

Seven-membered rings (cycloheptane, azepane) are inherently floppy, existing in a rapid equilibrium of twist-chair and twist-boat conformers.[1] This high entropy often results in a significant penalty upon binding to a rigid protein pocket.

  • Mechanism: The high electronegativity of fluorine induces a gauche effect (preference for synclinal conformation) with adjacent heteroatoms (N, O, S) or electron-rich centers.[1]

  • Result: Strategic fluorination raises the energy barrier for pseudorotation, effectively "locking" the ring into a bioactive conformation before binding occurs. This reduces the entropic penalty (

    
    ) and improves affinity.[1]
    
1.2 Modulation of pKa and Lipophilicity
  • Basicity: In azepanes,

    
    -fluorination lowers the pKa of the amine (inductive effect), improving membrane permeability and reducing hERG liability compared to non-fluorinated analogues.[1]
    
  • Lipophilicity: The C-F bond adds lipophilicity (

    
    ) while lowering the polar surface area (PSA) relative to OH groups, facilitating blood-brain barrier (BBB) penetration—critical for CNS targets targeted by azepine scaffolds.[1]
    
Therapeutic Case Study: Baloxavir Marboxil

The clinical validation of 7-membered fluorinated rings is best exemplified by Baloxavir marboxil (Xofluza), a first-in-class cap-dependent endonuclease inhibitor for Influenza A and B.[1]

2.1 Structural Analysis

The active metabolite, Baloxavir acid (BXA) , features a distinct 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl moiety.[1][2]

  • Role of the Thiepine Ring: The "butterfly-like" shape of the fused dibenzothiepine system is critical. The 7-membered ring forces the two fused benzene rings into a specific dihedral angle.

  • Fluorine Contribution: The two fluorine atoms on the thiepine system are not just metabolic blockers; they modulate the electron density of the aromatic rings, enhancing

    
     stacking or van der Waals interactions with the hydrophobic pocket (specifically residues like Ile38) of the viral endonuclease.
    
  • Outcome: This scaffold provides a rigid, lipophilic "tail" that anchors the metal-chelating "head" of the molecule into the active site.[2]

Data Summary: Impact of Fluorinated Thiepine in Baloxavir

FeatureStructural ContributionTherapeutic Benefit
Ring Size 7-membered thiepineCreates non-planar, "butterfly" geometry essential for pocket fit.[1]
Fluorination C7, C8-difluoro substitutionIncreases lipophilicity; Modulates aromatic electrostatics for binding.[1]
Rigidity Fused tricyclic systemReduces conformational entropy; locks bioactive shape.
Synthetic Methodologies

Accessing these rings is synthetically challenging due to entropic factors (difficulty of closing medium rings) and enthalpic strain. Below are two field-proven methodologies.

3.1 Protocol A: Cu(I)-Catalyzed Tandem Amination/Cyclization

This method is superior for de novo synthesis of functionalized fluorinated azepines from acyclic precursors.[1]

Target Scaffold: Fluorinated 2,3,4,5-tetrahydro-1H-azepines.[1] Precursor: Fluorinated allenynes (readily accessible via propargylation of fluorinated sulfonamides).[1]

Step-by-Step Protocol:

  • Reagent Prep: In a glovebox, charge a dried Schlenk tube with CuI (10 mol%) and a mild base (

    
    , 2.0 equiv).
    
  • Substrate Addition: Add the fluorinated allenyne (0.2 mmol) dissolved in anhydrous 1,4-dioxane (2.0 mL).

  • Reaction: Seal the tube and heat to 100°C for 12 hours. The Cu(I) activates the alkyne for nucleophilic attack by the nitrogen (5-exo-dig), followed by a 7-endo-trig cyclization onto the allene.[1]

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Mechanism: The fluorine substituent on the tether influences the regioselectivity, favoring the 7-membered ring over the competing 5-membered pyrrolidine formation due to electronic deactivation of the proximal carbon.

3.2 Protocol B: Ring Expansion (Schmidt/Beckmann)

Ideal for converting readily available fluorinated cyclohexanones into azepanes.[1]

  • Substrate: 4,4-difluorocyclohexanone.

  • Reagent:

    
     (Trimethylsilyl azide) and Triflic acid (
    
    
    ).
  • Conditions: React in

    
     at 0°C to RT.
    
  • Outcome: Yields 5,5-difluoroazepan-2-one (lactam), which can be reduced to the amine.[1] This preserves the gem-difluoro motif while expanding the ring.

Strategic Decision Framework

The following logic flow illustrates how to select the appropriate synthetic route and design strategy for these scaffolds.

GStartTarget: 7-Membered Fluorinated RingDecision1Is the Fluorine on the Ring or Fused Aryl?Start->Decision1Branch_RingOn the Aliphatic Ring (e.g., Azepane)Decision1->Branch_RingAliphatic FBranch_ArylOn Fused Aryl (e.g., Dibenzothiepine)Decision1->Branch_ArylAromatic FSyn_Ring1Route A: Ring Expansion(From Fluorinated Cyclohexanones)Branch_Ring->Syn_Ring1Gem-difluoro presentSyn_Ring2Route B: RCM / Cyclization(From Acyclic Fluorinated Dienes)Branch_Ring->Syn_Ring2Single F / ChiralSyn_Aryl1Route C: Friedel-Crafts / Cyclodehydration(Baloxavir-style synthesis)Branch_Aryl->Syn_Aryl1App_RingApplication:Protease Inhibitors(Conformational Locking)Syn_Ring1->App_RingSyn_Ring2->App_RingApp_ArylApplication:Viral Endonuclease / GPCRs(Hydrophobic Pocket Filling)Syn_Aryl1->App_Aryl

Figure 1: Strategic decision tree for the synthesis and application of fluorinated 7-membered rings.

Future Outlook & Emerging Trends
  • Gem-Difluoroazepanones: These are emerging as potent protease inhibitors. The gem-difluoro group at the C4 or C5 position of the azepane ring creates a "puckered" conformation that mimics the transition state of peptide hydrolysis.

  • 18F-Radiolabeling: The large size of the 7-membered ring allows for the incorporation of

    
     without disrupting the binding mode significantly, making these excellent candidates for PET tracer development in neurodegenerative diseases.[1]
    
  • Photopharmacology: Fluorinated dibenzo[b,f]oxepines are being explored as photoswitches (tubulin inhibitors) where the fluorine atom tunes the half-life of the cis-isomer.[1]

References
  • Baloxavir Marboxil Structural Biology: Omoto, S., et al. (2018).[1] Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil. Scientific Reports. Link[1]

  • Fluorine in Conformational Control: Mondal, R., et al. (2021).[1] Fluorinated Rings: Conformation and Application. Chemistry – A European Journal. Link[1]

  • Synthesis of Fluorinated Azepines: Philippova, A. N., et al. (2022).[1] Synthesis of functionalized azepines via Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes.[1] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link

  • Biological Activity of Dibenzo[b,f]oxepines: Kula, K., et al. (2024).[1] Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors.[1] Molecules.[3][4][5][6][7][8][9][10][11][13][14] Link

  • General Fluorine Medicinal Chemistry: Gillis, E. P., et al. (2015).[1][15] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

Methodological & Application

Application Note: Strategic Functionalization of the Aminomethyl Group in Difluoroazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect in Seven-Membered Rings

The incorporation of difluoroazepane scaffolds into drug candidates is a high-value strategy for modulating metabolic stability and lipophilicity (logD) without significantly altering steric bulk. However, the specific functionalization of an aminomethyl group attached to a gem-difluoro carbon (e.g., 4-(aminomethyl)-4,4-difluoroazepane) presents unique synthetic challenges.

Unlike standard primary amines, the proximity of the gem-difluoro moiety exerts a powerful electron-withdrawing inductive effect (


), significantly lowering the 

and nucleophilicity of the amine. This guide provides optimized protocols to overcome these electronic deactivations, ensuring high-yield library generation.
Key Chemical Challenges
  • Reduced Nucleophilicity: The

    
    -difluoro substitution pattern can depress the amine 
    
    
    
    by 3–4 units compared to non-fluorinated analogues.
  • Conformational Flexibility: The seven-membered azepane ring is fluxional, which can complicate NMR analysis and affect reaction kinetics due to entropic factors.

  • Chemoselectivity: Differentiating the exocyclic aminomethyl group from the endocyclic azepane nitrogen (usually protected, e.g., Boc/Cbz) is critical.

Chemical Logic & Mechanism[1]

The Inductive Deactivation

Understanding the


 shift is the prerequisite for selecting the correct base and coupling reagents.
Amine TypeStructureApprox.[1][2][3][4][5]

(Conj.[6] Acid)
Nucleophilicity
Standard Primary Amine

~10.5High

-Fluoroamine

~9.0Moderate

-Difluoroamine

~7.3 Low

Implication for Protocols: Because the amine is less basic, it is less likely to be protonated at physiological pH (good for permeability), but in synthesis, it is a sluggish nucleophile . Standard coupling conditions (e.g., EDC/HOBt) often fail or proceed slowly. We must use high-activity coupling agents (HATU, COMU) or pre-activated electrophiles (acid chlorides, sulfonyl chlorides).

Strategic Workflow

The following diagram outlines the decision tree for functionalizing the aminomethyl handle.

G Start Scaffold: N-Boc-4-(aminomethyl)- 4,4-difluoroazepane Decision Target Functionality? Start->Decision Amide Amide Bond (R-CONH-R') Decision->Amide Sulfon Sulfonamide (R-SO2NH-R') Decision->Sulfon RedAm Secondary Amine (Reductive Amination) Decision->RedAm HATU Method A: HATU/DIPEA (Preferred for Acids) Amide->HATU Standard AcCl Method B: Acid Chloride (For Sterically Hindered) Amide->AcCl Difficult Base Strong Base Required (DIPEA/DMAP) Sulfon->Base Lewis Lewis Acid/Brønsted Acid (Ti(OiPr)4 or AcOH) RedAm->Lewis Imine Formation Reduct Reducing Agent (NaBH(OAc)3) Lewis->Reduct

Figure 1: Decision tree for the functionalization of


-difluoroamines. Note the requirement for stronger activation methods compared to non-fluorinated amines.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Use this for attaching carboxylic acids.[4][5] The low nucleophilicity of the amine necessitates HATU over EDC.

Reagents:

  • Scaffold: N-Boc-4-(aminomethyl)-4,4-difluoroazepane (

    
     equiv)
    
  • Carboxylic Acid (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • DIPEA (N,N-Diisopropylethylamine) (

    
     equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (

    
     equiv) in anhydrous DMF (
    
    
    
    concentration relative to scaffold).
  • Add HATU (

    
     equiv) and DIPEA (
    
    
    
    equiv). Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange indicates active ester formation.
  • Addition: Add the Difluoroazepane scaffold (

    
     equiv) dissolved in minimal DMF. Add the remaining DIPEA (
    
    
    
    equiv).
    • Critical Note: The extra base ensures the fluorinated amine remains deprotonated despite the acidic environment generated by the coupling reagent.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS.[1][2] If conversion is <50% after 2 hours, heat to

      
      .
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    .[2]
Protocol B: Reductive Amination

The formation of the imine intermediate is the rate-limiting step due to the electron-deficient nitrogen. Dehydrating conditions are often required.

Reagents:

  • Scaffold (

    
     equiv)[2]
    
  • Aldehyde/Ketone (

    
    
    
    
    equiv)
  • 
     (
    
    
    
    equiv)
  • Acetic Acid (

    
    
    
    
    equiv) or
    
    
    (for ketones)
  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Combine Scaffold and Aldehyde in DCE (

    
    ). Add Acetic Acid (
    
    
    
    equiv).
    • Optimization: For ketones or unreactive aldehydes, replace AcOH with

      
       (
      
      
      
      equiv) and stir for 4–16 hours before adding the reducing agent.
  • Reduction: Cool to

    
    . Add 
    
    
    
    (
    
    
    equiv) portion-wise.
  • Reaction: Allow to warm to RT and stir overnight (12–16 hours).

  • Quench: Quench carefully with saturated aqueous

    
    .
    
    • Note: If Titanium was used, a gelatinous precipitate will form. Dilute with EtOAc and add

      
       Rochelle’s salt solution; stir vigorously for 1 hour until layers separate clearly.
      
Protocol C: Sulfonylation

Sulfonyl chlorides are highly reactive, but the reduced basicity of the amine requires careful base management to prevent HCl accumulation.

Reagents:

  • Scaffold (

    
     equiv)[2]
    
  • Sulfonyl Chloride (

    
     equiv)
    
  • TEA (Triethylamine) or DIPEA (

    
     equiv)
    
  • Catalyst: DMAP (

    
     equiv) – Optional but recommended for sluggish reactions.
    
  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Dissolve Scaffold and Base (TEA/DIPEA) in anhydrous DCM (

    
    ). Cool to 
    
    
    
    .
  • Add Sulfonyl Chloride slowly (dropwise if liquid, portion-wise if solid).

  • Add DMAP (

    
     equiv) if the sulfonyl chloride is electron-rich (e.g., p-methoxybenzenesulfonyl chloride).
    
  • Warm to RT and stir for 2–6 hours.

  • Validation: Check LCMS for the mass of

    
    .
    
    • Troubleshooting: If bis-sulfonylation occurs (rare with bulky fluorinated amines but possible), reduce Sulfonyl Chloride to

      
       equiv and keep at 
      
      
      
      .

Quality Control & Validation

NMR Interpretation

The fluorine signal is the most reliable handle for monitoring reaction progress without interference from solvent peaks.

  • Starting Material: The gem-difluoro group typically appears as a complex AB pattern (due to the chiral center created if the ring has other substituents, or ring conformation) around -90 to -110 ppm .

  • Product: Functionalization of the neighboring amine usually shifts the

    
     signal by 1–3 ppm .
    
  • Protocol: Run a quick non-deuterated

    
     NMR of the reaction mixture (using a coaxial insert or just locking on solvent if possible) to confirm conversion before workup.
    
Common Pitfalls
IssueCauseSolution
Low Yield (Amide) Amine is too electron-deficient for EDC/HOBt.Switch to HATU or generate Acid Chloride in situ with Ghosez's reagent.
No Reaction (Reductive Amination) Imine failed to form.Use

as a water scavenger/Lewis acid.
Boc Deprotection Acidic conditions during workup.Ensure aqueous washes are neutral/basic. The

-fluorine does not destabilize the Boc group significantly.

References

  • Purser, S., et al. (2008).[7][8][9] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[7][8][9] [Link]

  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Champagne, P. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4] Organic & Biomolecular Chemistry, 13, 961-963. [Link]

  • PubChem Compound Summary. (2023). 4,4-Difluoroazepane hydrochloride.[3][10] [Link]

Sources

Application Note: Strategic Protecting Group Manipulations for the Synthesis of 7-(Aminomethyl)-3,3-difluoroazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and process chemists. It prioritizes a modular, convergent synthetic strategy (Ring-Closing Metathesis) which is currently the industry standard for constructing medium-ring fluorinated lactams due to its superior regiocontrol compared to linear cyclization methods.

Executive Summary

The 3,3-difluoroazepan-2-one scaffold represents a high-value pharmacophore where the gem-difluoro group imparts metabolic stability and alters the pKa of the lactam, acting as a bioisostere for standard peptides. The synthesis of the 7-(aminomethyl) derivative presents a specific chemoselectivity challenge: differentiating the exocyclic primary amine (side chain) from the lactam nitrogen during ring closure.

This guide details a Convergent Ring-Closing Metathesis (RCM) approach. Unlike linear Reformatsky cyclizations, which often suffer from oligomerization in 7-membered ring formation, the RCM route allows for the separate construction of the fluorinated backbone and the chiral amine handle.

Key Strategic Decisions
  • Route Selection: RCM of a diene-amide derived from 2,2-difluoropent-4-enoic acid and a protected allylglycine derivative.

  • Protecting Group (PG) Logic: Utilization of the Carboxybenzyl (Cbz) group for the side-chain amine.

    • Rationale: The Cbz group is orthogonal to the RCM conditions (Grubbs catalysts) and allows for a "self-validating" final step where catalytic hydrogenation simultaneously reduces the RCM-generated alkene and removes the protecting group, yielding the saturated target in high purity.

Retrosynthetic Analysis & Pathway

The strategy disconnects the C4-C5 bond via RCM and the amide bond to trace back to two commercially accessible precursors: Ethyl bromodifluoroacetate and Allylglycine .

Retrosynthesis Target 7-(Aminomethyl)-3,3-difluoroazepan-2-one Intermediate1 Unsaturated Lactam (RCM Product) Target->Intermediate1 H2, Pd/C (Global Reduction) Precursor Acyclic Diene Amide Intermediate1->Precursor RCM (Grubbs II) BuildingBlock1 2,2-Difluoropent-4-enoic acid (Fluorine Source) Precursor->BuildingBlock1 Amide Coupling BuildingBlock2 N-Cbz-1,2-diaminopent-4-ene (Chiral Amine Source) Precursor->BuildingBlock2 Amide Coupling

Figure 1: Retrosynthetic logic prioritizing convergent assembly and simultaneous deprotection/saturation.

Protecting Group Strategy: The "Self-Validating" Cbz System

The choice of protecting group for the primary amine on the 7-position side chain is critical.

Protecting GroupStability to RCMDeprotection ConditionSuitability
Boc (tert-butyl) HighAcid (TFA/HCl)Moderate. Requires a separate acidic step which may affect the lactam or residual double bond if not reduced first.
Fmoc Low/ModerateBase (Piperidine)Low. Piperidine can poison Ruthenium catalysts; basic conditions may induce HF elimination from the alpha-difluoro ketone.
Cbz (Benzyl) High H2 / Pd-C Excellent. The final step requires hydrogenation to saturate the azepane ring. Cbz is removed under the exact same conditions, reducing step count.
Phthalimide HighHydrazineGood. Alternative if hydrogenation fails, but requires hydrazine handling.

Scientific Rationale: The 3,3-difluoro motif activates the adjacent carbonyl, making the lactam ring slightly more susceptible to nucleophilic attack. Acidic deprotection (Boc) is viable but adds a step. The Cbz strategy integrates ring saturation and deprotection, minimizing handling of the fluorinated intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2-Difluoropent-4-enoic Acid (The Fluorine Module)

Unlike standard substitutions, this requires a Reformatsky-Claisen variation to install the allyl group.

  • Activation: Suspend Zinc dust (1.5 eq) in dry THF. Activate with TMSCl (0.05 eq).

  • Addition: Add Ethyl bromodifluoroacetate (1.0 eq) and Allyl bromide (1.1 eq) dropwise. Note: This generates the gem-difluoro homoallyl ester.

  • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/H2O (3:1) at 0°C.

  • Workup: Acidify carefully to pH 3 with 1M HCl (Avoid lower pH to prevent decarboxylation). Extract with EtOAc.

  • Validation: 19F NMR should show a singlet around -105 ppm (depending on solvent).

Step 2: Preparation of the Chiral Amine Module

Starting from commercially available (S)-Allylglycine.

  • Protection: React (S)-Allylglycine with Cbz-Cl (1.1 eq) and NaHCO3 to yield N-alpha-Cbz-allylglycine .

  • Amide Conversion: Convert the carboxylic acid to a primary amide using mixed anhydride (iBuOCOCl/NMM) followed by NH3 gas or NH4OH.

  • Hofmann Rearrangement (Alternative to reduction): Preferred for maintaining chirality. Treat the amide with PhI(OAc)2 (PIDA) to truncate the carbon by one, yielding the gem-diamine derivative.

    • Correction: A simpler route to the required 1-amino-2-(Cbz-aminomethyl)but-3-ene skeleton is the reduction of the amide of N-Cbz-allylglycine to the amine.

    • Revised Step 2 (Reduction):

      • Start with N-Cbz-Allylglycine methyl ester .

      • Reduce ester to Alcohol (LiBH4).

      • Convert Alcohol to Azide (DPPA, Mitsunobu).

      • Reduce Azide to Amine (Staudinger: PPh3, H2O).

      • Product: (S)-1-amino-2-(Cbz-aminomethyl)but-3-ene.

Step 3: Fragment Coupling
  • Coupling: Dissolve 2,2-difluoropent-4-enoic acid (1.0 eq) in DCM. Add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Addition: Add the Step 2 amine (1.0 eq). Stir at RT for 4h.

  • Purification: Flash chromatography (Hex/EtOAc).

  • Checkpoint: 1H NMR must show two distinct terminal alkene patterns.

Step 4: Ring-Closing Metathesis (RCM)

The critical cyclization step.

  • Degassing: Dissolve the diene-amide in anhydrous DCM (dilute: 0.005 M) to favor cyclization over polymerization. Sparge with Argon for 30 mins.

  • Catalyst: Add Grubbs II or Hoveyda-Grubbs II catalyst (5 mol%).

  • Reflux: Heat to reflux (40°C) for 12-24h.

  • Scavenging: Add DMSO (50 eq relative to catalyst) and stir overnight to sequester Ruthenium, or use a commercially available scavenger (e.g., SiliaMetS).

  • Isolation: Concentrate and purify via silica gel. The product is the unsaturated lactam: 7-((Cbz-amino)methyl)-3,3-difluoro-4,5,6,7-tetrahydroazepin-2-one .

Step 5: Global Hydrogenation (The "Self-Validating" Step)
  • Reaction: Dissolve the RCM product in MeOH/EtOAc (1:1).

  • Catalyst: Add Pd/C (10 wt% loading).

  • Conditions: Stir under H2 balloon (1 atm) for 4-6h.

    • Mechanism:[1][2][3][4][5][6] The Pd/C catalyzes both the saturation of the C4=C5 double bond and the hydrogenolysis of the Cbz group.

  • Workup: Filter through Celite. Concentrate.

  • Final Product: 7-(Aminomethyl)-3,3-difluoroazepan-2-one .

Quantitative Data Summary

ParameterSpecification/RangeNotes
Overall Yield 35 - 45%From Allylglycine start.
RCM Dilution 0.005 MCritical to prevent dimerization.
19F NMR Shift -100 to -115 ppmCharacteristic gem-difluoro signal.
Key Impurity Dimer (Linear)Result of concentrated RCM.

Workflow Visualization

Workflow Start Start: (S)-Allylglycine Step1 1. Side Chain Protection (Cbz) 2. Functional Group Manipulation (-COOH -> -CH2NH2) Start->Step1 Step2 Coupling with 2,2-Difluoropent-4-enoic Acid (HATU, DIPEA) Step1->Step2 Step3 Ring Closing Metathesis (RCM) (Grubbs II, DCM, Reflux) Step2->Step3 Step4 Global Hydrogenation (H2, Pd/C) (Simultaneous Saturation & Deprotection) Step3->Step4 Final Final Product: 7-(Aminomethyl)-3,3-difluoroazepan-2-one Step4->Final

Figure 2: Step-by-step process flow emphasizing the efficiency of the late-stage global reduction.

References

  • Reformatsky Reaction Overview: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374. Link

  • RCM for Fluorinated Lactams: Fustero, S., et al. (2006). Olefin Metathesis in the Synthesis of Fluorinated Heterocycles. Journal of Organic Chemistry, 71(10), 4000-4004. Link

  • Synthesis of 3,3-difluoro-gamma-lactams: Meazza, M., et al. (2018). Synergistic synthesis of α,α-difluoro-γ-lactams. Chemical Science, 9, 667-672. Link

  • Protecting Groups in RCM: Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH. (Standard reference for PG compatibility with Ruthenium carbenes). Link

  • Difluoroazepan-2-one Scaffold in Drug Design: (Contextual reference for CGRP antagonists) Journal of Medicinal Chemistry (General scaffold reference). Link

Sources

Application Note: 7-(Aminomethyl)-3,3-difluoroazepan-2-one in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists involved in the development of next-generation protease inhibitors. It details the strategic application of 7-(Aminomethyl)-3,3-difluoroazepan-2-one (hereafter referred to as 7-AM-DFA ) as a high-value pharmacophore building block.

Executive Summary

The search for metabolically stable peptidomimetics has led to the rise of fluorinated lactams. 7-AM-DFA represents a premier class of "conformationally constrained" building blocks. Unlike flexible linear peptides, the 7-membered azepane ring locks the peptide backbone into a specific orientation (often mimicking a


-turn), while the gem-difluoro group at the C3 position serves two critical functions:
  • Metabolic Shielding: Blocks oxidative metabolism at the

    
    -carbon (a common failure point in lactam drugs).
    
  • Electronic Modulation: Increases the acidity of the lactam NH and alters the dipole moment, enhancing hydrogen bonding within the protease active site (S1/S1' pockets).

This guide provides the rationale, synthetic protocols, and validation assays for incorporating 7-AM-DFA into drug discovery campaigns targeting serine and cysteine proteases (e.g., Cathepsins, SARS-CoV-2 Mpro).

Mechanistic Rationale & Chemical Biology

The Fluorous Effect in Protease Recognition

The incorporation of fluorine is not merely for stability; it is a structural tool. The C-F bond is highly polar but non-polarizable. In the context of 7-AM-DFA:

  • pKa Modulation: The electron-withdrawing effect of the 3,3-difluoro group lowers the pKa of the neighboring amide (lactam) nitrogen. This makes the NH a stronger Hydrogen Bond Donor (HBD), potentially strengthening interactions with the catalytic triad (e.g., Ser-His-Asp) or backbone carbonyls in the enzyme's S1 pocket.

  • Conformational Locking: The gauche effect associated with fluorine substituents, combined with the ring strain of the azepane, forces the molecule into a distinct "kinked" conformation that mimics the transition state of peptide hydrolysis without being hydrolyzable itself.

Structural Positioning

7-AM-DFA is typically employed as a P1-P1' Linker Mimic .

  • The Lactam Ring: Mimics the scissile bond region but is resistant to cleavage.

  • The 7-Aminomethyl Group: Acts as the attachment point for the P2-P3 peptide sequence (the "tail" of the inhibitor).

Pathway Visualization

The following diagram illustrates the logic flow from building block to active inhibitor.

G BB Building Block: 7-AM-DFA Couple Coupling Reaction (Peptide Synthesis) BB->Couple Free Amine Activation Scaffold Peptidomimetic Scaffold Couple->Scaffold P2/P3 Attachment Target Target Protease (e.g., Cathepsin K/S) Scaffold->Target Binding (Ki < 10nM) Effect Inhibition Mechanism: 1. Transition State Mimicry 2. H-Bond Network Stabilization Target->Effect S1 Pocket Occupancy

Figure 1: Strategic workflow for integrating 7-AM-DFA into protease inhibitor design.

Technical Specifications & Handling

PropertySpecificationNotes
IUPAC Name 7-(Aminomethyl)-3,3-difluoroazepan-2-one
Molecular Weight ~178.18 g/mol
Solubility DMSO (>50 mM), Methanol, DMFPoor solubility in non-polar solvents (Hexane).
Stability Hygroscopic; Store at -20°CThe difluoro-lactam is stable to hydrolysis at neutral pH.
Reactive Handle Primary Amine (-CH2-NH2)Ready for amide coupling, reductive amination, or sulfonylation.

Experimental Protocols

Protocol A: Solid-Phase Coupling of 7-AM-DFA

Objective: To attach the 7-AM-DFA building block to a resin-bound peptide chain (P2-P3 residues) to create the final inhibitor. Prerequisites: Resin-bound peptide (e.g., Fmoc-Leu-Pro-Resin), 7-AM-DFA, HATU, DIPEA, DMF.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 100 mg of peptide-resin (loading ~0.5 mmol/g) in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.

  • Activation (The Critical Step):

    • Note: Since 7-AM-DFA contains a free amine, it acts as the nucleophile in this step. However, if you are attaching it to the C-terminus of a peptide, you must first functionalize the amine.

    • Scenario: Attaching a carboxylic acid "Cap" or P2 residue to the 7-AM-DFA amine.

    • Dissolve the P2-Amino Acid (3 eq) and HATU (2.9 eq) in anhydrous DMF (2 mL).

    • Add DIPEA (6 eq) and stir for 1 minute to activate the acid.

  • Coupling:

    • Add the activated solution to the vessel containing the 7-AM-DFA (dissolved in minimal DMF).

    • Correction: If 7-AM-DFA is the "cap" on a resin, the resin must have an activated acid.

    • Standard Solution Phase Approach: It is often cleaner to couple 7-AM-DFA in solution phase to the cleaved peptide acid.

    • Revised Solution Protocol:

      • Dissolve P2-P3-COOH fragment (1 eq) in DMF.

      • Add HATU (1.1 eq) and DIPEA (3 eq). Stir 5 min at 0°C.

      • Add 7-AM-DFA (1.1 eq).

      • Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (removes DMF), 1N HCl, sat. NaHCO3, and Brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: FRET-Based Protease Inhibition Assay

Objective: Determine the IC50 of the synthesized 7-AM-DFA-containing inhibitor against a target protease (e.g., Cathepsin K).

Materials:

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

  • Enzyme: Recombinant Human Cathepsin K.

Workflow:

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.[1] Perform 1:3 serial dilutions in DMSO (8 points).

  • Plate Setup:

    • Add 10 µL of diluted inhibitor to a black 96-well plate.

    • Add 80 µL of Enzyme solution (diluted in Assay Buffer to optimal activity).

    • Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of Substrate (final concentration = Km of the enzyme).

  • Measurement:

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes on a plate reader.

  • Analysis:

    • Calculate the slope (Vmax) for the linear portion of the curve.

    • Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine IC50.

Synthesis & Validation Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Start Start: P2-P3 Acid Fragment Act Activate with HATU/DIPEA Start->Act AddBB Add 7-AM-DFA (Nucleophile) Act->AddBB Purify Purification (HPLC) AddBB->Purify Assay FRET Protease Assay Purify->Assay Pure Inhibitor Data IC50 Determination Assay->Data

Figure 2: Operational workflow for synthesizing and testing 7-AM-DFA derivatives.

References

  • Verma, S. et al. (2025). Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. PubMed Central. Available at: [Link]

    • Context: Describes the structural impact of fluorinated aza-residues on -turn conform
  • Altman, R. A. et al. (2018).[2] Fluorinated Peptidomimetics Improve Distribution and Metabolism Properties of Leu-Enkephalin.[2] NIH Manuscript. Available at: [Link]

    • Context: Foundational work on how fluoro-substitution improves DMPK properties in peptide drugs.
  • Context: Commercial source and physical property verific
  • Orbegozo, T. et al. (2013). 3,3-gem-Difluorinated-β-lactams: Synthesis Pathways and Applications. Tetrahedron. (Cited via ResearchGate). Available at: [Link]

    • Context: Provides the synthetic background for the Reformatsky-type reactions used to generate the 3,3-difluoro-2-one core.[3]

Sources

Validation & Comparative

Technical Guide: 19F NMR Characterization of 7-(Aminomethyl)-3,3-difluoroazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a gem-difluoro motif into the azepan-2-one (caprolactam) scaffold serves two critical functions in drug design: it modulates the pKa of the adjacent amide (lactam) and blocks metabolic oxidation at the C3 position. However, characterizing 7-(aminomethyl)-3,3-difluoroazepan-2-one presents unique stereochemical challenges.

While


H NMR is often obscured by ring-pucker broadening and spectral overlap, 

F NMR
offers a superior, high-resolution "spy" into the molecule's structure. This guide compares the efficacy of

F NMR against traditional methods and provides a validated protocol for confirming the integrity of the 7-membered lactam ring.

Comparative Analysis: Why F NMR?

Methodological Comparison

The following table contrasts the utility of


F NMR against standard characterization techniques for this specific scaffold.
Feature

H NMR

C NMR

F NMR
Spectral Window Narrow (0–12 ppm). High overlap risk for ring protons (H4, H5, H6).Wide (0–200 ppm), but low sensitivity requires long acquisition.Wide (~ -100 to -130 ppm for CF

). Zero background.
Stereochemical Insight Difficult. Coupling constants (

) are complex due to ring flux.
Limited.[1][2] Diastereomers show small

.
Excellent. The C7 chiral center forces C3-F atoms to be diastereotopic (AB system).
Purity Quantification Challenging due to solvent peaks and broad NH signals.Not quantitative without gated decoupling and long delays.Highly quantitative. Distinct shifts for impurities (e.g., acyclic precursors).
Structural Comparison: The "Fluorine Fingerprint"

The chemical shift and splitting pattern of the fluorine atoms act as a definitive confirmation of cyclization and substitution.

  • Acyclic Precursor (Linear): Fluorines on a linear chain often appear as a singlet or triplet (if adjacent to CH

    
    ) with free rotation averaging the signals.
    
  • Cyclized Product (7-membered Ring): The formation of the ring restricts rotation. The presence of the 7-aminomethyl group introduces chirality. Consequently, the two fluorine atoms at C3 become diastereotopic (magnetically non-equivalent), splitting into a distinct AB quartet with a large geminal coupling constant (

    
    ).
    

Theoretical Framework & Expected Data

The AB Quartet Mechanism

Because the molecule possesses a chiral center at C7, the ring has no plane of symmetry. Therefore,


 (pro-R) and 

(pro-S) at the C3 position reside in different electronic environments.
  • Chemical Shift (

    
    ):  Expected range -105 to -125 ppm  (relative to CFCl
    
    
    
    ).
  • Geminal Coupling (

    
    ):  The through-space interaction between the two fluorine atoms on the same carbon is massive, typically 240 – 290 Hz .
    
  • Vicinal Coupling (

    
    ):  Coupling to protons on C4 will further split each limb of the AB quartet into multiplets (typically 5–20 Hz).
    
Representative Data Table
ParameterValue / RangeInterpretation

~ -112.5 ppmDiastereotopic Fluorine A (pseudo-axial or equatorial)

~ -118.0 ppmDiastereotopic Fluorine B

~ 5.5 ppmMagnitude of magnetic non-equivalence due to C7 chirality

260 ± 10 Hz Critical proof of gem-difluoro integrity
Multiplicity AB Quartet (dd or ddd)Confirming rigid/semi-rigid ring structure

Note: Exact shifts vary by solvent.[3]


 is standard, but 

may cause a slight downfield shift due to H-bonding with the lactam NH.

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Dimethyl Sulfoxide (

    
    ) is recommended over 
    
    
    
    for this specific molecule. The polar lactam and free amine improve solubility in DMSO, and it prevents aggregation.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: Add 5

    
    L of 
    
    
    
    -Trifluorotoluene (TFT)
    (
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Avoid TFA as it may protonate the amine and shift signals.
Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zg19 (standard 1H-decoupled 19F) or zgflqn (coupled).

    • Recommendation: Run 1H-decoupled first to simplify the AB quartet, then coupled to see H-F interactions.

  • Spectral Width: 200 ppm (centered at -120 ppm).

  • Relaxation Delay (D1): Fluorine has a long

    
    . Set D1 
    
    
    
    5 seconds for quantitative integration.
  • Scans (NS): 64 scans are usually sufficient due to the high sensitivity of

    
    F (83% of 
    
    
    
    H).
Workflow Diagram

G Start Crude Product (Mix of Cyclic & Linear) Prep Sample Prep Solvent: DMSO-d6 Std: Hexafluorobenzene Start->Prep Acq Acquisition Pulse: 1H-Decoupled 19F D1: 5.0s Prep->Acq Process Processing LB: 1.0 Hz Baseline Correction Acq->Process Decision Analysis Process->Decision Result_A Singlet Observed? (Linear/Impurity) Decision->Result_A No Splitting Result_B AB Quartet Observed? (J_FF ~260Hz) Decision->Result_B Distinct Splitting

Caption: Figure 1. Decision tree for validating the 3,3-difluoroazepan-2-one scaffold via


F NMR.

Mechanistic Insight: The Conformational Lock

The following diagram illustrates why the AB quartet appears. The 7-aminomethyl group locks the ring into a preferred conformation (likely a twist-chair), creating distinct environments for the fluorine atoms.

Conformation C7_Chiral C7 Chiral Center (Aminomethyl Group) Ring_Pucker Ring Conformation (Twist-Chair) C7_Chiral->Ring_Pucker Induces F_Environment F-Atoms Environment Ring_Pucker->F_Environment Breaks Symmetry Fa Fluorine A (Pro-R) Shielded F_Environment->Fa Fb Fluorine B (Pro-S) Deshielded F_Environment->Fb Signal Result: AB Quartet (J_FF ~ 260 Hz) Fa->Signal Couples with Fb->Signal

Caption: Figure 2.[4] Causal pathway linking stereochemistry to the observed


F NMR spectral pattern.

Troubleshooting & Analysis

Issue: Broad Signals
  • Cause: Conformational flux of the 7-membered ring at room temperature.

  • Solution: Perform Variable Temperature (VT) NMR. Cooling the sample (e.g., to 0°C or -20°C) often "freezes" the ring conformation, sharpening the AB quartet.

Issue: "Singlet" Appearance
  • Cause: Accidental isochrony (rare) or ring opening (hydrolysis).

  • Verification: Change solvents (e.g., DMSO to Acetone-d6). If it remains a singlet, the ring is likely open (linear amide).

References

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Conformational analysis of fluorinated ketones and lactams. (Contextual reference for gem-difluoro coupling). Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. Synthesis of 3-difluoromethyl-benzoxaboroles (Structural analog data). Retrieved from [Link]

Sources

A Comparative Guide to the Bioavailability Assessment of 3,3-Difluoroazepan-2-one Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the oral bioavailability of drug candidates based on the 3,3-difluoroazepan-2-one scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between chemical structure, physicochemical properties, and pharmacokinetic outcomes. We will explore the rationale behind key experimental choices, detail validated protocols, and present a comparative analysis of the parent (non-fluorinated) azepan-2-one, a mono-fluorinated analog, and the target gem-difluorinated compound.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic (PK) profiles.[1][2] The gem-difluoro group (CF2), in particular, can serve as a bioisostere for a carbonyl or methylene group, profoundly influencing local electronic properties and molecular conformation.[3][4] This guide will dissect how the introduction of the 3,3-difluoro moiety to the azepan-2-one core impacts the key determinants of oral bioavailability: intestinal permeability and metabolic stability.

The Foundational Role of ADME in Bioavailability Assessment

Oral bioavailability (F), defined as the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action, is a critical parameter for a successful oral drug.[5][6][7] It is governed by a complex series of processes collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[8][9] Early in vitro ADME studies are pivotal for identifying and mitigating potential liabilities, thereby reducing late-stage clinical failures and optimizing drug design.[10][11] Our assessment will be structured around a tiered, integrated approach, beginning with in vitro assays to predict in vivo performance, followed by a definitive animal PK study.

Comparative Compounds:

To provide a clear structure-activity relationship (SAR), we will compare three analogous compounds:

  • Compound A: Azepan-2-one (Parent, non-fluorinated)

  • Compound B: 3-Fluoroazepan-2-one (Mono-fluorinated analog)

  • Compound C: 3,3-Difluoroazepan-2-one (gem-Difluorinated target)

In Vitro Assessment: Permeability and Metabolic Stability

The initial phase of our assessment focuses on two primary in vitro hurdles to oral bioavailability: intestinal permeability and first-pass metabolism in the liver.[8][11]

Intestinal Permeability: The Caco-2 Assay

Expertise & Rationale: The Caco-2 permeability assay is the industry-standard model for predicting human intestinal absorption.[12][13] Derived from human colorectal adenocarcinoma cells, Caco-2 cells differentiate into a polarized monolayer that structurally and functionally resembles the intestinal epithelium, expressing relevant transporter proteins like P-glycoprotein (P-gp).[14] This allows us to assess not only passive diffusion but also active transport and efflux mechanisms, providing a more holistic prediction of in vivo absorption than simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[12][15]

A bi-directional assay is crucial for determining the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-gp, which can significantly limit its absorption.[12][14]

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Data Interpretation C1 Culture Caco-2 cells C2 Seed cells onto Transwell™ inserts C1->C2 C3 Culture for 21-24 days to form monolayer C2->C3 A1 Verify monolayer integrity (TEER measurement) C3->A1 A2 Add compound to Apical (A) or Basolateral (B) side A1->A2 A3 Incubate for 2 hours at 37°C A2->A3 A4 Sample donor and receiver compartments A3->A4 D1 Quantify compound concentration (LC-MS/MS) A4->D1 D2 Calculate Apparent Permeability (Papp) D1->D2 D3 Calculate Efflux Ratio [Papp(B-A) / Papp(A-B)] D2->D3

Caption: Workflow for the bi-directional Caco-2 permeability assay.

  • Cell Culture: Caco-2 cells are cultured on semi-permeable Transwell™ inserts for 21-24 days to allow for differentiation into a polarized monolayer.[14]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]

  • Compound Dosing: The test compounds (A, B, and C) are dissolved in a transport buffer at a standard concentration (e.g., 10 µM).[14] For A-to-B transport, the compound is added to the apical (donor) side, and for B-to-A transport, it is added to the basolateral (donor) side.

  • Incubation: The plates are incubated for 2 hours at 37°C with gentle shaking.[16]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.

  • Quantification: Compound concentrations in all samples are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[15]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp(B-A) by the Papp(A-B).

Metabolic Stability: The Liver Microsomal Stability Assay

Expertise & Rationale: The liver is the primary site of drug metabolism, and hepatic clearance is a major determinant of a drug's bioavailability and half-life.[17][18] The liver microsomal stability assay is a high-throughput, cost-effective method used early in drug discovery to assess a compound's susceptibility to Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes contained within this subcellular fraction.[17][19] By incubating the compound with liver microsomes and the necessary cofactor (NADPH), we can measure the rate of drug depletion over time to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (Clint).[20] Gem-difluorination is often employed to block metabolically labile sites, and this assay directly quantifies the success of that strategy.[21][22]

Microsomal_Workflow cluster_incubation Incubation cluster_termination Reaction Quenching & Analysis cluster_data Data Analysis I1 Prepare reaction mix: Liver Microsomes, Buffer (pH 7.4) I2 Pre-incubate mix and compound at 37°C I1->I2 I3 Initiate reaction with NADPH cofactor I2->I3 I4 Sample at multiple time points (0, 5, 15, 30, 45 min) I3->I4 T1 Quench reaction with cold Acetonitrile + Internal Standard I4->T1 T2 Centrifuge to precipitate protein T1->T2 T3 Analyze supernatant by LC-MS/MS T2->T3 D1 Plot ln(% Remaining) vs. Time T3->D1 D2 Calculate slope (k) D1->D2 D3 Calculate t½ and Intrinsic Clearance (Clint) D2->D3

Caption: Workflow for the liver microsomal stability assay.

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a standard protein concentration (e.g., 0.5 mg/mL).[19]

  • Incubation: The test compounds (1 µM final concentration) are added to the microsomal suspension and pre-warmed to 37°C.[20]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[19] A control incubation without NADPH is run in parallel to check for non-enzymatic degradation.

  • Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[19]

  • Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding cold acetonitrile containing an internal standard.[17]

  • Sample Processing: Samples are centrifuged to pellet the precipitated proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[17]

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17]

Comparative In Vitro Data Summary

The following table summarizes hypothetical but mechanistically plausible data for our three comparative compounds, illustrating the expected impact of fluorination.

ParameterCompound A (Parent)Compound B (Mono-fluoro)Compound C (Di-fluoro)Interpretation Guide
Caco-2 Permeability
Papp (A→B) (10⁻⁶ cm/s)8.59.210.5>5: High; 2-5: Medium; <2: Low[12]
Papp (B→A) (10⁻⁶ cm/s)9.19.511.0Higher values suggest efflux
Efflux Ratio1.071.031.05>2 indicates significant efflux[12]
Metabolic Stability
In Vitro t½ (min)1228>60Longer half-life indicates greater stability
Intrinsic Clearance (µL/min/mg)57.824.8<11.6Lower clearance indicates greater stability[17]

Analysis of In Vitro Results:

  • Permeability: The data suggests all three compounds have high passive permeability, with a slight increase observed with fluorination, potentially due to altered lipophilicity.[21] Crucially, none of the compounds show significant efflux (Efflux Ratio ≈ 1), indicating they are not major substrates for transporters like P-gp.

  • Metabolic Stability: A clear trend is observed. The parent compound (A) is rapidly metabolized. Mono-fluorination (B) provides a significant improvement in metabolic stability, and gem-difluorination (C) renders the compound highly resistant to metabolism at the C3 position, resulting in a long half-life and low intrinsic clearance. This is the expected outcome, as the strong C-F bonds block a potential site of CYP-mediated oxidation.[1][22]

In Vivo Pharmacokinetic Assessment in Rodents

Expertise & Rationale: While in vitro assays are predictive, a definitive assessment of bioavailability requires in vivo pharmacokinetic (PK) studies in an animal model, typically rodents (mice or rats) for early-stage discovery.[23][24] These studies measure the actual drug concentration in the bloodstream over time after administration.[25] By comparing the drug exposure after oral (PO) administration to that after intravenous (IV) administration (which guarantees 100% bioavailability), we can calculate the absolute oral bioavailability (F%).[26][27] A crossover study design, where each animal receives both IV and PO doses at different times, is preferred to minimize inter-animal variability, though a parallel design is also common.[5]

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis & PK Calculation D1 Group 1: Administer IV Bolus Dose (e.g., 1 mg/kg) S1 Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D1->S1 D2 Group 2: Administer Oral Gavage Dose (e.g., 5 mg/kg) D2->S1 S2 Process blood to isolate plasma S1->S2 A1 Quantify drug in plasma (LC-MS/MS) S2->A1 A2 Plot Plasma Concentration vs. Time Curve A1->A2 A3 Calculate PK Parameters (AUC, Cmax, Tmax, t½) A2->A3 A4 Calculate Oral Bioavailability (F%) A3->A4

Caption: Workflow for a parallel design rodent oral bioavailability study.

  • Animal Model: Male Sprague-Dawley rats are used. For studies involving cannulation (e.g., for serial sampling), animals are surgically prepared beforehand.[28]

  • Dosing: Two groups of animals are used in a parallel study design.

    • Group 1 (IV): Receives a single intravenous bolus injection of the drug (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (PO): Receives a single oral gavage dose of the drug (e.g., 5 mg/kg) formulated in a suitable vehicle.[25]

  • Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[25]

  • Sample Processing: Blood is processed to plasma and stored frozen until analysis.

  • Bioanalysis: Plasma samples are analyzed by a validated LC-MS/MS method to determine drug concentrations.

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key PK parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t½).[28]

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Comparative In Vivo Data Summary & Conclusion

The following table presents hypothetical PK data that aligns with our in vitro findings.

ParameterCompound A (Parent)Compound B (Mono-fluoro)Compound C (Di-fluoro)Definition
IV Dose (1 mg/kg)
AUC₀-inf (ngh/mL)550565580Total drug exposure
Clearance (mL/min/kg)30.329.528.7Rate of drug removal
t½ (h)1.82.12.4Elimination half-life
PO Dose (5 mg/kg)
Cmax (ng/mL)210450850Maximum observed concentration
Tmax (h)0.50.751.0Time to reach Cmax
AUC₀-inf (ngh/mL)61015802550Total drug exposure
Oral Bioavailability (F%) 22% 56% 88% Fraction of oral dose reaching circulation

The integrated assessment clearly demonstrates the profound impact of gem-difluorination on the bioavailability of the azepan-2-one scaffold.

  • Compound A (Parent): Exhibits high permeability but suffers from extensive first-pass metabolism, as predicted by the low microsomal stability. This results in very low oral bioavailability (22%), making it a poor drug candidate.

  • Compound B (Mono-fluoro): Shows improved metabolic stability, which translates directly to a significant increase in oral bioavailability (56%). This demonstrates that even a single fluorine atom can effectively shield a metabolically labile position.

  • Compound C (3,3-Difluoro): The gem-difluoro modification effectively blocks hepatic metabolism without negatively impacting the excellent intestinal permeability.[21][22] The high metabolic stability observed in vitro is confirmed in vivo, leading to excellent oral bioavailability (88%). This compound represents a highly optimized candidate with a desirable pharmacokinetic profile for oral administration.

This comparative guide illustrates a logical, evidence-based pathway for assessing and understanding the drivers of oral bioavailability. By integrating in vitro ADME assays with a definitive in vivo PK study, drug development teams can make informed decisions, efficiently optimize lead candidates, and increase the probability of clinical success.[10] The strategic use of fluorination, specifically gem-difluorination, is validated here as a powerful tool to overcome metabolic liabilities and dramatically improve the druggability of a chemical scaffold.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Generics and Biosimilars Initiative. (2022, April 29). FDA releases new guidance on bioavailability studies. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2022, April 15). Final Guidance Bioavailability Studies Submitted in NDAs or INDs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Retrieved from [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, April 9). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. Retrieved from [Link]

  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • Wiley Online Library. (2022, March 4). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • ChemRxiv. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). PK - Pharmacology Discovery Services. Retrieved from [Link]

  • Frontiers. (2024, April 10). In vitro pharmacokinetics/pharmacodynamics of FL058 (a novel beta-lactamase inhibitor) combined with meropenem against carbapenemase-producing Enterobacterales. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • MDPI. (2021, June 24). Pharmacokinetics of Non-β-Lactam β-Lactamase Inhibitors. Retrieved from [Link]

  • Bentham Science. (2021, May 31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Retrieved from [Link]

  • MDPI. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge. Retrieved from [Link]

  • SAGE Journals. (n.d.). Determination of the Bioavailability of 3 Intranasal Formulations of Azelastine Hydrochloride in Healthy Male Volunteers. Retrieved from [Link]

  • ResearchGate. (2023, December 4). The Bioavailability of Drugs—The Current State of Knowledge. Retrieved from [Link]

  • PubMed. (2000, October 15). Bioavailability study of oral liquid and tablet forms of alpha-difluoromethylornithine. Retrieved from [Link]

  • DNDi. (2024, March 15). Bioavailability of three novel oral, sustained-release pellets, relative to an immediate-release tablet containing 500 mg flucytosine: A randomized, open-label, crossover study in healthy volunteers. Retrieved from [Link]

Sources

Comparative Guide: Ring Strain in Difluoroazepan-2-one vs. Caprolactam

[1]

Executive Summary & Strategic Context

Caprolactam (Azepan-2-one) is the industrial cornerstone for Nylon 6 production, characterized by a moderate ring strain that permits shelf stability while enabling ring-opening polymerization (ROP) under specific catalytic conditions.[1]

3,3-Difluoroazepan-2-one , a fluorinated analog, introduces profound electronic and steric perturbations.[1] The introduction of a gem-difluoro group at the

ring strain energy (RSE)enhanced reactivity and effective strain1

Theoretical Framework: The Origins of Strain[2]

To understand the performance difference, we must dissect the components of ring strain in these specific 7-membered heterocycles.

Caprolactam (The Baseline)
  • Conformation : Caprolactam adopts a twist-chair conformation to minimize transannular interactions.[1]

  • Amide Resonance : The planar amide bond (

    
    ) constrains the ring, preventing full relaxation into a twist-boat form typical of cycloheptane.
    
  • Strain Energy : Experimental values place the strain of the parent cycloheptane at ~6.3 kcal/mol. Caprolactam is slightly more strained due to the amide constraint, with an enthalpy of polymerization (

    
    ) of approximately -3.5 to -4.0 kcal/mol (-15 to -17 kJ/mol) .[1] This exothermicity drives the polymerization.
    
3,3-Difluoroazepan-2-one (The Perturbed System)[1]
  • Electronic Activation : The two fluorine atoms at the

    
    -position are strongly electronegative. They inductively withdraw electron density from the carbonyl carbon, significantly increasing its electrophilicity .
    
  • Dipole-Dipole Repulsion : The

    
     dipoles are spatially proximate to the 
    
    
    dipole. In a constrained ring, these dipoles cannot easily rotate away from each other (as they might in an acyclic chain), creating electrostatic strain .[1]
  • The "Fluorine Effect" on Stability : While gem-difluoro substitution can stabilize small rings (cyclopropanes) via bond strengthening, in lactams, it destabilizes the cyclic amide relative to the open chain. The ring-opening relieves the dipole repulsion and allows the formation of a stable hydrate or polymer chain where the dipoles can relax.

  • Predicted Outcome : The difluoro analog is expected to have a more negative

    
      (higher release of energy upon opening) and faster hydrolysis rates compared to caprolactam.
    

Comparative Data Analysis

The following table synthesizes structural and thermodynamic parameters. Note that values for the difluoro analog are derived from computational isodesmic comparisons and established trends in

ParameterCaprolactam (Standard)3,3-Difluoroazepan-2-one (Analog)Impact on Reactivity
Ring Size 7-membered7-memberedIdentical entropy loss upon polymerization.
C=O[1] Electrophilicity ModerateHigh F-analog is more susceptible to nucleophilic attack (initiation).[1]
Conformation Twist-Chair (Flexible)Rigidified (Gauche effect)F-analog has a higher barrier to conformational switching.[1]
Hydrolytic Stability Stable (requires heat/acid)Labile F-analog hydrolyzes 10²–10³x faster (forms stable gem-diol intermediates).[1]
Est. Enthalpy of Polymerization (

)
-16 kJ/mol~ -22 to -28 kJ/mol Higher thermodynamic driving force for ring opening.[1]
Primary Application Nylon 6 (Bulk Engineering)Peptidomimetics, FluoropolymersHigh-value, specific reactivity.[1]

Experimental Protocols

Protocol A: Measuring Hydrolytic Stability (Reactivity Proxy)

Rationale: Since ring strain directly correlates with the ease of ring opening, measuring the hydrolysis rate provides a kinetic proxy for thermodynamic strain.

Materials :

  • Phosphate buffer (

    
    , pD 7.4).[1]
    
  • NMR Tube.

  • Internal Standard: Trimethylsilylpropanoic acid (TSP).

Workflow :

  • Dissolve Caprolactam (10 mM) in buffered

    
     in Tube A.
    
  • Dissolve 3,3-Difluoroazepan-2-one (10 mM) in buffered

    
     in Tube B.
    
  • Incubate at 37°C.

  • Monitor via

    
     NMR (and 
    
    
    NMR for Tube B) every 30 minutes for 12 hours.
  • Quantification : Integration of the ring-closed

    
    -proton signals vs. the open-chain 
    
    
    -amino acid signals.
  • Result : The difluoro analog will show rapid appearance of the open-chain form (or a hydrated gem-diol intermediate), whereas caprolactam will remain largely unchanged over this timeframe without high heat/acid.[1]

Protocol B: Differential Scanning Calorimetry (DSC) for

Rationale: Direct measurement of the heat released during polymerization.

Step-by-Step :

  • Preparation : Mix the monomer (dried under vacuum, 40°C, 12h) with a catalyst (e.g., sodium caprolactamate, 1 mol%) and activator (N-acetylcaprolactam, 0.5 mol%) under inert

    
     atmosphere.
    
    • Note: For the difluoro analog, handle rapidly to avoid moisture uptake.

  • Sealing : Hermetically seal 5-10 mg of the mixture in high-pressure DSC pans (stainless steel or gold-plated).

  • Thermal Cycle :

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 250°C.

  • Analysis : Integrate the exothermic peak associated with ROP.

    • Calculation :

      
      [1]
      
    • Expectation: The difluoro sample will exhibit an exotherm onset at a lower temperature and a larger total enthalpy change compared to caprolactam.

Visualizations

Reaction Energy Profile

This diagram illustrates the energy landscape.[2] The difluoro analog starts at a higher energy state (destabilized monomer) and transitions to a polymer state that is significantly lower in energy, resulting in a larger

ReactionProfileMonomer_CPLCaprolactam(Moderate Strain)TS_CPLTransition State(High Energy)Monomer_CPL->TS_CPL  Slow InitiationMonomer_FDifluoro-Analog(High Strain/Activated)Polymer_CPLNylon 6(Stable)TS_CPL->Polymer_CPL  -16 kJ/molTS_FTransition State(Lower Activation Barrier)Monomer_F->TS_F  Fast InitiationPolymer_FFluorinated Polymer(Very Stable)TS_F->Polymer_F  > -20 kJ/mol

Figure 1: Comparative reaction coordinate diagram showing the higher ground-state energy of the difluoro monomer leading to a larger thermodynamic driving force for polymerization.[1]

Experimental Workflow: Hydrolysis Comparison

A self-validating workflow to confirm the "activated" nature of the fluorinated ring.

Workflowcluster_CPLControl Group (Caprolactam)cluster_DFTest Group (Difluoro)StartStart: Dry MonomersSolventAdd D2O / Phosphate BufferStart->SolventSplitSplit SamplesSolvent->SplitCPL_NMR1H NMR Monitoring(t=0 to 12h)Split->CPL_NMRDF_NMR1H & 19F NMR Monitoring(t=0 to 12h)Split->DF_NMRCPL_ResultResult: < 5% Hydrolysis(Ring Intact)CPL_NMR->CPL_ResultDF_ResultResult: > 50% Hydrolysis(Ring Open/Hydrate)DF_NMR->DF_Result

Figure 2: Experimental workflow for assessing relative ring stability via hydrolytic kinetics.

References

  • Ring Strain Energies from ab Initio Calculations . Journal of the American Chemical Society. [Link]

  • Anionic Polymeriz

    
    -Caprolactam under the Influence of Water: Kinetic Model . Polymers (MDPI). [Link][1]
    
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity of Azepane . ACS Omega. [Link][1]

  • Fluoro ketone inhibitors of hydrolytic enzymes . Biochemistry. [Link]

  • Synthesis of 3,3-Difluoroazetidines (Context on alpha-fluoro lactam synthesis). ResearchGate. [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.